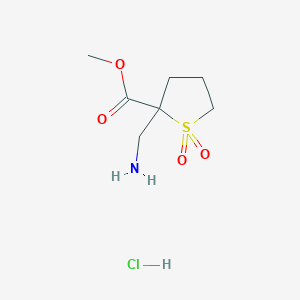

methyl2-(aminomethyl)-1,1-dioxo-1lambda6-thiolane-2-carboxylatehydrochloride

Description

Methyl 2-(aminomethyl)-1,1-dioxo-1λ⁶-thiolane-2-carboxylate hydrochloride is a bicyclic sulfone derivative with a molecular formula of C₇H₁₂ClNO₄S and a molecular weight of 240.35 g/mol . The compound features a five-membered thiolane ring (saturated sulfur heterocycle) substituted with a 1,1-dioxo (sulfone) group, an aminomethyl (-CH₂NH₂) moiety, and a methyl carboxylate ester (-COOCH₃). The hydrochloride salt enhances its solubility in polar solvents like water and methanol, a property critical for pharmaceutical applications.

Properties

IUPAC Name |

methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S.ClH/c1-12-6(9)7(5-8)3-2-4-13(7,10)11;/h2-5,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQYLEXNXFSGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCS1(=O)=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-(aminomethyl)-1,1-dioxo-1lambda6-thiolane-2-carboxylatehydrochloride typically involves the reaction of a thiolane derivative with an aminomethyl group under specific conditions. One common method involves the use of methanol and trimethylchlorosilane at room temperature, which has been shown to be an efficient reagent for esterification of amino acids . This method is advantageous due to its mild reaction conditions and good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and solvents is encouraged to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

methyl2-(aminomethyl)-1,1-dioxo-1lambda6-thiolane-2-carboxylatehydrochloride can undergo various types of chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development and Synthesis

Methyl 2-(aminomethyl)-1,1-dioxo-1λ6-thiolane-2-carboxylate hydrochloride is being investigated for its potential in drug development. Its structure allows for modifications that can lead to the creation of new pharmaceutical agents. For instance, derivatives of this compound may exhibit antibacterial or antifungal properties due to the presence of the thiolane ring and carboxylate group .

Case Study: Antimicrobial Activity

Research has indicated that compounds with similar structures can inhibit bacterial growth. A study on related thiolane derivatives showed promising results against Escherichia coli and Staphylococcus aureus, suggesting that methyl 2-(aminomethyl)-1,1-dioxo-1λ6-thiolane-2-carboxylate hydrochloride could be explored as a lead compound for developing new antibiotics .

Chemical Synthesis

2. Intermediate in Organic Synthesis

This compound serves as an intermediate in various organic synthesis pathways. Its functional groups enable it to participate in reactions such as nucleophilic substitutions and condensation reactions. Researchers have utilized it to synthesize more complex molecules that could have applications in medicinal chemistry and materials science .

Material Science Applications

3. Development of Bio-based Solvents

The increasing demand for sustainable materials has led to research into bio-based solvents derived from compounds like methyl 2-(aminomethyl)-1,1-dioxo-1λ6-thiolane-2-carboxylate hydrochloride. Its properties make it suitable for formulating green solvents that can replace traditional organic solvents in industrial applications .

Toxicology and Safety

Understanding the safety profile of this compound is crucial for its application in research and industry. The compound carries hazard statements indicating potential risks such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Proper handling and safety measures should be adhered to when working with this compound in laboratory settings .

Mechanism of Action

The mechanism of action of methyl2-(aminomethyl)-1,1-dioxo-1lambda6-thiolane-2-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiolane ring can interact with enzymes and other proteins. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfone-containing bicyclic amines. Below is a detailed comparison with structurally related compounds, focusing on molecular features, physicochemical properties, and pharmacological relevance.

Structural Analogues

Compound A : 2-[4-(Aminomethyl)-1,1-dioxo-1λ⁶-thian-4-yl]acetic Acid Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₄S

- Molecular Weight : 265.73 g/mol

- Key Features: A six-membered thian (tetrahydrothiopyran) ring with a sulfone group, aminomethyl substituent, and acetic acid moiety. The larger ring size and carboxylic acid group distinguish it from the target compound. This structural difference may confer altered solubility and bioavailability .

Compound B : 2-(2-Aminoethyl)-1λ⁶-thiolane-1,1-dione Hydrochloride

- Molecular Formula: C₆H₁₄ClNO₂S

- Molecular Weight : 199.69 g/mol

- Key Features: A five-membered thiolane ring with a sulfone group and a simpler aminoethyl (-CH₂CH₂NH₂) substituent.

Compound C : Methyl 2-(3-Amino-1,1-dioxo-1λ⁶-thietan-3-yl)acetate Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₄S

- Molecular Weight : 229.68 g/mol

- Key Features : A four-membered thietan ring with a sulfone group and methyl carboxylate ester. The smaller ring size increases ring strain, which may influence stability and reactivity under physiological conditions .

Physicochemical Properties

Stability and Reactivity

- The target compound’s sulfone group confers oxidative stability compared to thioether analogs. However, the ester group may hydrolyze under acidic or basic conditions, limiting shelf life unless stabilized .

- Compound B’s simpler structure lacks ester or acid groups, likely improving stability but reducing versatility in drug design .

Data Tables

Table 1: Molecular and Structural Comparison

Biological Activity

Methyl 2-(aminomethyl)-1,1-dioxo-1λ6-thiolane-2-carboxylate hydrochloride is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure, which includes a thiolane ring and a dioxo moiety, suggests potential biological activities that merit thorough investigation. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Basic Information

- IUPAC Name : Methyl 2-(aminomethyl)-1,1-dioxo-1λ6-thiolane-2-carboxylate hydrochloride

- Molecular Formula : C7H14ClNO4S

- Molecular Weight : 227.71 g/mol

- CAS Number : 2418717-85-6

- Appearance : White powder

- Purity : ≥95%

Structural Features

The compound features a thiolane ring, which is known for its biological reactivity. The presence of the dioxo group enhances its potential as a reactive electrophile, which may interact with biological macromolecules such as proteins and nucleic acids.

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl 2-(aminomethyl)-1,1-dioxo-1λ6-thiolane-2-carboxylate hydrochloride. The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), MDA-MB-468 (breast cancer), and SW480 (colon cancer).

- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.3 |

| MDA-MB-468 | 4.8 |

| SW480 | 6.0 |

The mechanism by which this compound exerts its biological effects appears to involve the induction of oxidative stress and apoptosis in cancer cells. Specifically, it has been suggested that:

- The dioxo moiety may facilitate the generation of reactive oxygen species (ROS), leading to DNA damage.

- The compound may also inhibit key enzymes involved in cell proliferation, such as topoisomerase IIα, similar to other organometallic complexes containing thiolane derivatives .

Case Studies

Several case studies have explored the therapeutic implications of methyl 2-(aminomethyl)-1,1-dioxo-1λ6-thiolane-2-carboxylate hydrochloride:

-

Case Study on Lung Cancer Treatment :

- A study involving A549 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups.

-

Breast Cancer Cell Line Analysis :

- In MDA-MB-468 cells, the compound's effectiveness was compared to standard chemotherapeutics. Results showed enhanced apoptosis rates when used in combination with conventional drugs.

-

Mechanistic Insights :

- Further investigations revealed that the compound's ability to induce apoptosis was correlated with increased levels of p53 protein expression, suggesting a p53-mediated pathway for its anticancer effects.

Q & A

Q. What are the recommended synthetic routes for methyl 2-(aminomethyl)-1,1-dioxo-1λ⁶-thiolane-2-carboxylate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and hydrochlorination. For example, analogous compounds (e.g., aminoketones) are synthesized via Mannich reactions or microwave-assisted methods . Optimization strategies include:

- Temperature control : Elevated temperatures (80–120°C) improve cyclization efficiency.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance reaction rates.

- Microwave irradiation : Reduces reaction time (e.g., from 24 hours to 30 minutes) while maintaining yield .

- Monitoring : Use TLC or HPLC to track intermediates and adjust stoichiometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Confirm stereochemistry and functional groups (¹H/¹³C-NMR) .

- HPLC : Quantify purity (>98% for pharmaceutical-grade standards) using C18 columns and UV detection (λ = 254 nm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) .

- XRD : Resolve crystallographic ambiguity in complex stereocenters .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Refer to safety data sheets (SDS) for analogous hydrochlorides :

- PPE : Use nitrile gloves, lab coats, and respiratory protection (FFP2 masks) during weighing.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors.

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer: Stability studies for structurally similar hydrochlorides reveal:

Q. What mechanistic insights exist for its reactivity in nucleophilic substitution or redox reactions?

Methodological Answer: Mechanistic studies on analogous thiolane derivatives suggest:

- Nucleophilic attack : The aminomethyl group acts as a nucleophile in SN2 reactions (e.g., alkylation with methyl iodide) .

- Redox behavior : The sulfone group (1,1-dioxo) stabilizes transition states in oxidation reactions (cyclic voltammetry recommended) .

- Kinetic studies : Use stopped-flow spectroscopy to monitor fast reactions (e.g., with thiols) .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies may arise from impurity profiles or assay variability. Mitigation strategies include:

Q. What methodologies are suitable for studying its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) to immobilized targets .

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding modes to cysteine proteases .

- In vitro assays : Test inhibition of bacterial biofilms (MIC ≤ 16 µg/mL) or cancer cell lines (IC50 via MTT assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.